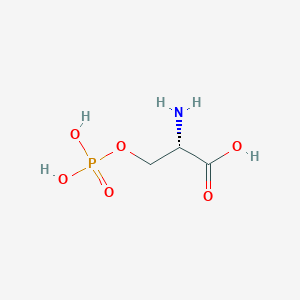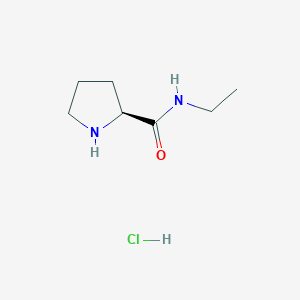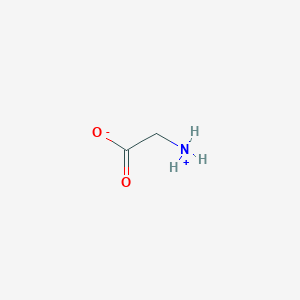
H-Tyr(2,6-CL2-bzl)-OH
Descripción general
Descripción
H-Tyr(2,6-CL2-bzl)-OH is a chemical compound with the molecular formula C16H15Cl2NO3 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of H-Tyr(2,6-CL2-bzl)-OH consists of 16 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
H-Tyr(2,6-CL2-bzl)-OH has a molecular weight of 340.19 g/mol . Additional physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación
Hydrogen Bonding in Amino Acids
A study by Scheiner, Kar, and Pattanayak (2002) highlighted the significance of hydrogen bonding in amino acids, including the aromatic group of tyrosine (Tyr). They found that hydrogen bonds involving Tyr are crucial for stabilizing interactions in protein structures (Scheiner, Kar, & Pattanayak, 2002).
Chemiluminescence in Analytical Chemistry
Dong et al. (2021) utilized tyrosine in a luminescence system to detect its presence in dairy products, demonstrating the potential of H-Tyr(2,6-CL2-bzl)-OH in analytical chemistry (Dong et al., 2021).
Synthesis and Chemical Reactions
Yun-yang (2006) investigated the synthesis of H-Tyr(Bzl)-OH, a precursor to N-fluorenylmethoxycarbonyl-O-benzyl tyrosine, which is related to H-Tyr(2,6-CL2-bzl)-OH. This study contributes to understanding the chemical reactions and synthesis of such compounds (Wei Yun-yang, 2006).
NMR Spectroscopy in Molecular Studies
Tsikaris et al. (2000) explored the use of nuclear magnetic resonance (NMR) spectroscopy in detecting carbonyl and hydroxyl groups in carboxylic acids, including Boc-[17 O]Tyr(2,6-diClBzl)-OH. This research highlights the application of H-Tyr(2,6-CL2-bzl)-OH in advanced molecular studies (Tsikaris et al., 2000).
Peptide Synthesis
Narita (1978) demonstrated the use of dicyclohexylcarbodiimide (DCCI) and other reagents for coupling peptide fragments, including Boc-L-Tyr(Bzl), which is structurally related to H-Tyr(2,6-CL2-bzl)-OH. This research is pertinent to peptide synthesis in biochemistry (Narita, 1978).
Free Radical Chemistry and Biochemistry
Karam and Simic (1989) used omicron-Tyrosine (omicron-Tyr), a biomarker for hydroxyl radicals, in studying the chemistry and biochemistry of benzene. This research provides insights into the role of tyrosine derivatives in understanding radical chemistry (Karam & Simic, 1989).
Olive Mill Wastewater Treatment
Poerschmann et al. (2013) identified biophenols such as hydroxyl-tyrosol (OH-Tyr) in olive mill wastewater, emphasizing the role of tyrosine derivatives in environmental studies (Poerschmann et al., 2013).
Understanding Protein Oxidation Processes
Trouillas et al. (2011) explored the oxidation of peptides and proteins by hydroxyl radicals, targeting amino acids like Tyrosine (Tyr). This research contributes to our understanding of protein oxidation processes and the role of tyrosine derivatives therein (Trouillas, Bergès, & Houée-Levin, 2011).
Propiedades
IUPAC Name |
(2S)-2-amino-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c17-13-2-1-3-14(18)12(13)9-22-11-6-4-10(5-7-11)8-15(19)16(20)21/h1-7,15H,8-9,19H2,(H,20,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZFICPDLOOUKO-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr(2,6-CL2-bzl)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















